molecular formula C10H15N3O B8548201 N-4-aminophenyl-N'-propylurea

N-4-aminophenyl-N'-propylurea

Cat. No.: B8548201
M. Wt: 193.25 g/mol
InChI Key: UEVMNVYOKWBBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-Aminophenyl-N'-propylurea is a urea derivative characterized by a phenyl group substituted with an amino group at the para position and a propylurea moiety. Urea-based compounds are often employed as enzyme inhibitors, receptor antagonists, or pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(4-aminophenyl)-3-propylurea

InChI

InChI=1S/C10H15N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H2,12,13,14)

InChI Key

UEVMNVYOKWBBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

KRN633 (N-(2-Chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea)
  • Structure: Differs by a chloro-quinazolinyloxy substituent instead of the aminophenyl group.
  • Activity : A potent, reversible inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, with an IC₅₀ of ~20 nM. It competitively binds to the ATP-binding site, inhibiting angiogenesis .
  • Applications : Anticancer research, particularly in targeting tumor vasculature.
  • Key Differences: The chloro-quinazolinyl group enhances target specificity for VEGFR-2 compared to the aminophenyl group, which may confer distinct solubility or receptor-binding properties .
CPU (N-Cyclohexyl-N'-(3-phenyl)propylurea)
  • Structure: Features a cyclohexyl and phenyl group instead of aminophenyl.
  • Activity : A soluble epoxide hydrolase (sEH) inhibitor with high stability and efficacy in reducing inflammation and hypertension .
Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea)
  • Structure: Substitutes the aminophenyl group with a p-chlorobenzenesulfonyl moiety.
  • Activity : A sulfonylurea-class antidiabetic drug that stimulates insulin secretion by binding to pancreatic β-cell ATP-sensitive potassium channels .
  • Key Differences: The sulfonamide group in chlorpropamide confers distinct pharmacokinetics, including prolonged half-life, whereas the aminophenyl group may alter metabolic pathways or receptor interactions .

Mechanistic and Pharmacological Insights

  • Hydrophobicity vs. Polarity: Propylurea derivatives with hydrophobic groups (e.g., cyclohexyl in CPU) exhibit enhanced membrane permeability, while polar substituents (e.g., aminophenyl) may improve solubility but reduce bioavailability .
  • Enzyme Inhibition: Urea derivatives often act as competitive inhibitors by mimicking transition states. For example, KRN633’s quinazolinyl group mimics ATP in VEGFR-2 binding, whereas the aminophenyl group in the target compound could interfere with alternative enzymatic pockets .
  • Therapeutic Potential: Chlorpropamide’s antidiabetic activity highlights the role of sulfonylurea moieties in ion channel modulation, suggesting that aminophenyl-propylurea derivatives might be optimized for novel targets like sEH or kinases .

Contradictions and Limitations

  • Species-Specific Effects : KRN633’s efficacy was validated in murine models, but human clinical data are lacking, a common limitation for many urea-based experimental compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.